2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one
Overview
Description
2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It features a brominated phenyl group and a furan ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:
Bromination of Phenyl Group: The starting material, phenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Furan Ring Formation: The furan ring is synthesized through the cyclization of a suitable precursor, such as 2-furylmethanol, under acidic conditions.
Coupling Reaction: The brominated phenyl group is then coupled with the furan ring through a Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the bromination and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)-1-(furan-2-yl)ethanoic acid.
Reduction: 2-(2-Bromophenyl)-1-(furan-2-yl)ethanol.
Substitution: 2-(2-Methoxyphenyl)-1-(furan-2-yl)ethan-1-one.
Scientific Research Applications
2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)-1-(furan-2-yl)ethan-1-one: Contains a fluorine atom in place of bromine.
2-(2-Iodophenyl)-1-(furan-2-yl)ethan-1-one: Features an iodine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(furan-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAVZCGAWIQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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